![molecular formula C19H22N2O5 B14682375 N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine CAS No. 28252-52-0](/img/structure/B14682375.png)
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a bis(4-methoxyphenyl)methyl group attached to the nitrogen atom of L-asparagine, an amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine typically involves the reaction of L-asparagine with bis(4-methoxyphenyl)methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of L-asparagine attacks the electrophilic carbon of the bis(4-methoxyphenyl)methyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Demethoxylated derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
科学的研究の応用
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The methoxy groups and the asparagine backbone allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
N,N’-Bis(4-methoxyphenyl)urea: Similar structure but with a urea backbone.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but with a different core structure.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Features methoxy groups but with a different central structure.
Uniqueness
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is unique due to its combination of the bis(4-methoxyphenyl)methyl group and the L-asparagine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
28252-52-0 |
|---|---|
分子式 |
C19H22N2O5 |
分子量 |
358.4 g/mol |
IUPAC名 |
(2S)-4-amino-2-[bis(4-methoxyphenyl)methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H22N2O5/c1-25-14-7-3-12(4-8-14)18(13-5-9-15(26-2)10-6-13)21-16(19(23)24)11-17(20)22/h3-10,16,18,21H,11H2,1-2H3,(H2,20,22)(H,23,24)/t16-/m0/s1 |
InChIキー |
CWVZBTIKFDKYLD-INIZCTEOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
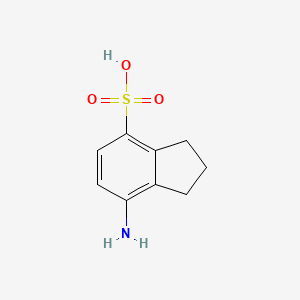
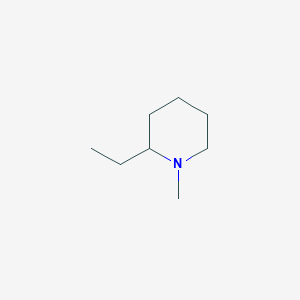
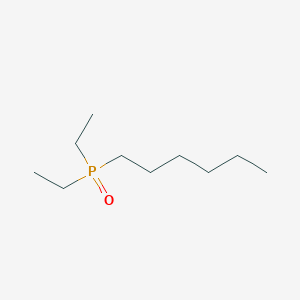
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
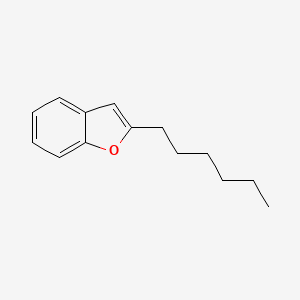
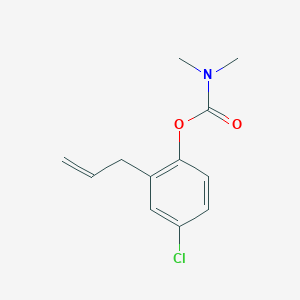
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
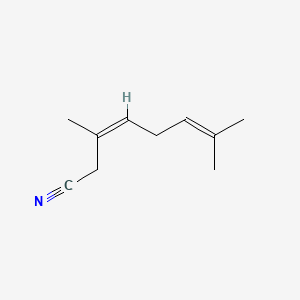

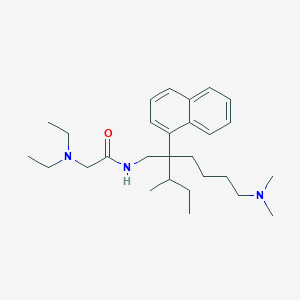
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
